1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine
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Overview
Description
1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound is part of the pyrrolopyridine family, which is known for its diverse biological activities and potential therapeutic applications.
Preparation Methods
The synthesis of 1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine can be achieved through several synthetic routes. One common method involves the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with R-substituted aldehyde at 50°C . Another approach includes nitration, nitrosation, bromination, iodination, and reaction with Mannich bases predominantly at the 3-position
Chemical Reactions Analysis
1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, although detailed mechanisms are not extensively documented.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: It undergoes nitration, nitrosation, bromination, and iodination predominantly at the 3-position. Common reagents include nitric acid for nitration and bromine for bromination. Major products formed from these reactions include nitro, nitroso, bromo, and iodo derivatives.
Scientific Research Applications
1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine involves its interaction with molecular targets such as fibroblast growth factor receptors (FGFRs). By inhibiting FGFRs, the compound can disrupt signaling pathways that regulate cell proliferation, migration, and angiogenesis . This inhibition leads to the suppression of tumor growth and metastasis.
Comparison with Similar Compounds
1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine can be compared with other pyrrolopyridine derivatives, such as:
1H-pyrrolo[2,3-b]pyridine: Known for its inhibitory effects on human neutrophil elastase, making it a potential candidate for treating inflammatory diseases.
1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones: These compounds have shown analgesic and sedative activities.
The uniqueness of this compound lies in its nitroso group, which imparts distinct chemical reactivity and biological activity compared to other pyrrolopyridine derivatives.
Properties
Molecular Formula |
C7H7N3O |
---|---|
Molecular Weight |
149.15 g/mol |
IUPAC Name |
1-nitroso-2,3-dihydropyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C7H7N3O/c11-9-10-5-3-6-2-1-4-8-7(6)10/h1-2,4H,3,5H2 |
InChI Key |
XGVOWFHTMSTYKF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2=C1C=CC=N2)N=O |
Origin of Product |
United States |
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